molecular formula C11H11NO2 B170785 Methyl 1-methyl-1H-indole-5-carboxylate CAS No. 128742-76-7

Methyl 1-methyl-1H-indole-5-carboxylate

Cat. No. B170785
CAS RN: 128742-76-7
M. Wt: 189.21 g/mol
InChI Key: VJJMGOYLSMSMCD-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indole-5-carboxylate is an indolyl carboxylic acid . It is a substituted 1H-indole that can be prepared by the esterification of indole-5-carboxylic acid . It has been assessed for its efficacy as a substrate for indigoid generation .


Synthesis Analysis

This compound can be prepared by the esterification of indole-5-carboxylic acid . Another method of synthesis involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular formula of this compound is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 .


Chemical Reactions Analysis

This compound is used in the preparation of diazaspiro ROCK inhibitors, which are used for treating diseases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 175.18 g/mol . It is a solid at room temperature .

Scientific Research Applications

Synthesis Techniques

  • Novel Synthesis Methods : Researchers have developed new methods for synthesizing derivatives of 1-methyl-1H-indole carboxylates, such as 1-methyl-1H-indole-3-carboxylate, utilizing cross-dehydrogenative coupling and employing catalysts like Cu(OAc)2·H2O for efficient synthesis with high yields (Akbari & Faryabi, 2023).

Chemical Analysis and Profiling

  • Spectroscopic Profiling : Studies have been conducted on similar compounds such as Methyl 5-methoxy-1H-indole-2-carboxylate, focusing on their spectroscopic properties. These studies include profiling using FT-IR, FT-Raman, and UV, as well as computational studies to understand their electronic structure and potential as precursors to biologically active molecules (Almutairi et al., 2017).

Pharmaceutical Applications

  • Derivative Synthesis for Drug Development : The synthesis of derivatives, such as ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, has been explored for their potential use in pharmaceutical applications, particularly in anticancer assays (Carbone et al., 2013).

Chemical Properties and Reactivity

  • Investigating Chemical Reactivity : Research has also focused on understanding the reactivity of related molecules, such as Methyl 5-methoxy-1H-indole-2-carboxylate, through chemical descriptors and molecular electrostatic potential (MEP) analysis (Srivastava et al., 2017).

Potential Industrial Applications

  • Large-Scale Manufacturing Processes : Studies on compounds like 5-hydroxy-2-methyl-1H-indole showcase the feasibility of large-scale manufacturing of such products, highlighting the potential industrial applications of similar compounds (Huang et al., 2010).

Conformational Studies for Biological Insights

  • Conformational Flexibility Studies : Research into structurally related compounds like Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate contributes to understanding the conformational flexibility of such molecules, which is crucial for biological activity (Horwell et al., 1994).

Thermodynamic and Physical Properties

  • Thermodynamic Analysis : Investigations into the thermodynamic properties of alkyl 1H-indole carboxylate derivatives, including their enthalpies of formation and sublimation, provide valuable information on the physical properties of these compounds (Carvalho et al., 2016).

Applications in Chemical Reactions

  • Chemical Reactions and Synthesis : Studies demonstrate the utility of methyl indole-3-carboxylate derivatives in various chemical reactions, such as the synthesis of novel 5H-pyrimido[5,4-b]indole derivatives, highlighting their versatility in organic synthesis (Shestakov et al., 2009).

Safety and Hazards

Methyl 1-methyl-1H-indole-5-carboxylate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives, including Methyl 1-methyl-1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

properties

IUPAC Name

methyl 1-methylindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJMGOYLSMSMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443375
Record name Methyl 1-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128742-76-7
Record name Methyl 1-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1H-indole-5-carboxylic acid (1.6 g, 10 mmol), sodium hydride (1.2 g, 30 mmol), iodomethane (6.2 mL, 100 mmol) and DMF (40 mL) was stirred and room temperature for 24 hr. The reaction mixture was then quenched with water (5 mL) and diluted with ether (150 mL) and ethyl acetate (50 mL). After washing with aq. NH4Cl (100 mL), water (100 mL) and then brine (100 mL), the organic layer was dried over MgSO4, filtered and concentrated. The remaining material was subjected to flash chromatography (ethyl acetate/hexane 1:4) to provide 1-methyl-1H-indole-5-carboxylic acid methyl ester as a crystalline solid (1.77 g, 93% yield). 1H NMR (400 MHz, CDCl3) δ 8.40 (s, 1H), 7.94 (d, 1H, J=9.0 Hz), 7.34 (d, 1H, J=9.0 Hz), 7.12 (d, 1H, J=2.9 Hz), 6.60 (d, 1H, J=2.9 Hz), 3.94 (s, 3H), 3.83 (s, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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